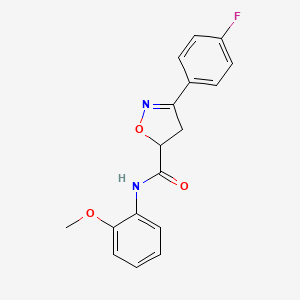![molecular formula C16H17FN2OS B4847733 N-{2-[(2-fluorobenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B4847733.png)
N-{2-[(2-fluorobenzyl)thio]ethyl}-N'-phenylurea
Descripción general
Descripción
N-{2-[(2-fluorobenzyl)thio]ethyl}-N'-phenylurea, commonly known as FBPU, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of several enzymes and has shown promising results in various studies.
Mecanismo De Acción
FBPU inhibits enzymes by binding to their active sites. It forms a covalent bond with the enzyme, preventing it from carrying out its function. The inhibition of acetylcholinesterase and butyrylcholinesterase has been linked to the treatment of Alzheimer's disease, while inhibition of carbonic anhydrase has been linked to the treatment of glaucoma.
Biochemical and Physiological Effects:
FBPU has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. FBPU has also been shown to have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FBPU has several advantages for lab experiments. It is a potent inhibitor of several enzymes, making it useful for studying their functions. It is also stable and can be stored for extended periods, making it easy to use in experiments. However, FBPU has some limitations. It is a highly reactive compound and can form covalent bonds with other molecules, making it difficult to study its interactions with other compounds.
Direcciones Futuras
FBPU has shown promising results in various studies, and there are several future directions for its research. One potential application is in the treatment of Alzheimer's disease. FBPU has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter that is reduced in Alzheimer's disease. FBPU could potentially be used to increase acetylcholine levels and improve cognitive function in Alzheimer's patients. Another potential application is in the treatment of glaucoma. FBPU has been shown to inhibit carbonic anhydrase, which is involved in the production of aqueous humor, a fluid that can increase intraocular pressure in glaucoma patients. FBPU could potentially be used to reduce intraocular pressure and prevent vision loss in glaucoma patients. Overall, FBPU has shown significant potential for therapeutic applications, and further research is needed to explore its full potential.
Aplicaciones Científicas De Investigación
FBPU has been extensively studied for its potential therapeutic applications. It has been shown to inhibit several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. Inhibition of these enzymes has been linked to various diseases, including Alzheimer's disease, glaucoma, and cancer. FBPU has also been shown to have anti-inflammatory and neuroprotective effects.
Propiedades
IUPAC Name |
1-[2-[(2-fluorophenyl)methylsulfanyl]ethyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2OS/c17-15-9-5-4-6-13(15)12-21-11-10-18-16(20)19-14-7-2-1-3-8-14/h1-9H,10-12H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVGELMSXBDPEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCSCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-furylmethyl)-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4847663.png)
![4-[(1,2-dioxo-1,2-dihydro-5-acenaphthylenyl)oxy]phthalonitrile](/img/structure/B4847665.png)
![N-(3-cyano-4,5-diphenyl-2-furyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B4847670.png)

![N-(2-benzoyl-4-chlorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4847686.png)
![N-[1-isobutyl-2-(1H-pyrazol-1-ylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B4847687.png)
![4-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-butyn-1-yl 2-chlorobenzoate](/img/structure/B4847689.png)

![N-allyl-2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4847718.png)

![N-[2-(1-adamantyloxy)ethyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4847734.png)
![N-(4-chlorophenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4847738.png)
![2-(2-hydroxyethyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4847747.png)